

(3-Chloropyridin-4-YL)methanamine chemical properties and reactivity

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Compound of Interest

Compound Name: (3-Chloropyridin-4-YL)methanamine

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An In-Depth Technical Guide to **(3-Chloropyridin-4-YL)methanamine**: Properties, Reactivity, and Applications for the Modern Researcher

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and organic synthesis, heterocyclic compounds form the bedrock of countless therapeutic agents and complex molecular architectures. Among these, pyridine and its derivatives are exceptionally prevalent, owing to the unique electronic properties and hydrogen bonding capabilities imparted by the nitrogen atom within the aromatic ring.^{[1][2]} **(3-Chloropyridin-4-YL)methanamine** (CAS 870063-65-3) has emerged as a particularly valuable building block for research scientists and drug development professionals. Its structure features a trifecta of reactive sites: a basic pyridine nitrogen, a nucleophilic primary aminomethyl group, and a strategically positioned chlorine atom susceptible to substitution. This guide offers a senior application scientist's perspective on the core chemical properties, reactivity, and strategic applications of this versatile intermediate, providing the technical accuracy and field-proven insights necessary to leverage its full synthetic potential.

Physicochemical and Structural Properties

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. These parameters govern choices regarding solvents, reaction temperatures, and purification strategies. The key properties of **(3-Chloropyridin-4-YL)methanamine** are summarized below.

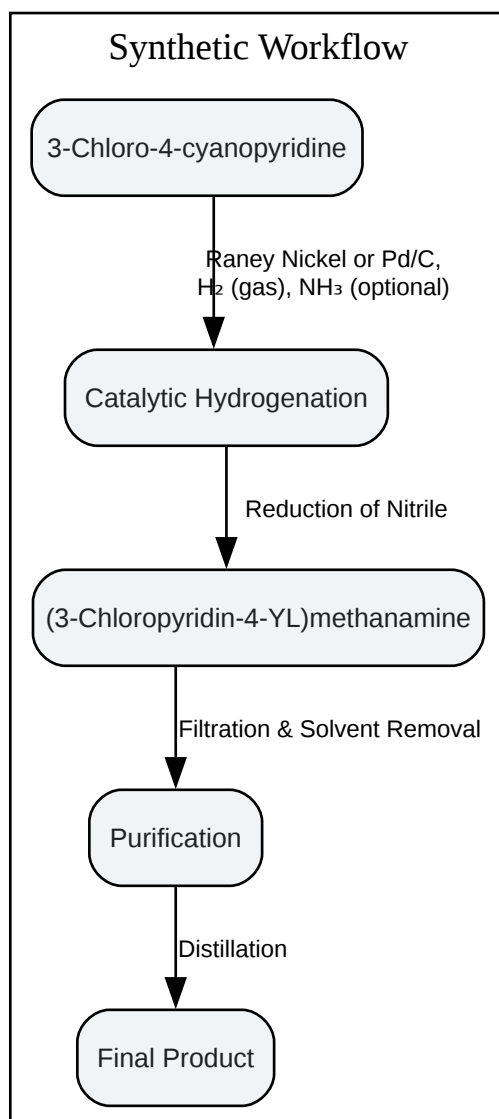
Property	Value	Reference
CAS Number	870063-65-3	[3]
Molecular Formula	C ₆ H ₇ ClN ₂	[4]
Molecular Weight	142.59 g/mol	[3]
Boiling Point	239.9°C at 760 mmHg	[3]
Density	1.244 g/cm ³	[3]
Flash Point	98.9°C	[3]
InChIKey	AAEMFCVTGBYCHP- UHFFFAOYSA-N	[4]

The presence of both a hydrogen bond donor (the -NH₂) and acceptor (the pyridine nitrogen) suggests moderate polarity and potential for solubility in a range of protic and polar aprotic solvents.

Synthesis Strategies: Accessing the Core Scaffold

The most direct and industrially relevant synthesis of chlorosubstituted aminomethylpyridines involves the catalytic reduction of the corresponding cyanopyridine precursor. This approach is favored for its high efficiency and the relative accessibility of the starting materials.

A plausible and efficient workflow for the synthesis of **(3-Chloropyridin-4-yl)methanamine** begins with 3-chloro-4-cyanopyridine. The cyano group is reduced to a primary amine, typically via catalytic hydrogenation.



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